8-Aminoquinoline-7-carbonitrile

Antimalarial drug discovery Physicochemical optimization 4-Aminoquinoline analogs

8-Aminoquinoline-7-carbonitrile (CAS 98012-85-2) is a 7-cyano substituted 8-aminoquinoline scaffold. Characterized by weak G6PD inhibition (IC50=1,000 nM), improved aqueous solubility (38 μg/mL), LogP 2.27, and >88-fold MAO-B selectivity. Essential for SAR campaigns optimizing hypnozoiticidal activity against P. vivax with reduced hemolytic risk. Procure this specific 7-substituted analog to maintain metabolic fidelity.

Molecular Formula C10H7N3
Molecular Weight 169.18 g/mol
CAS No. 98012-85-2
Cat. No. B3362363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Aminoquinoline-7-carbonitrile
CAS98012-85-2
Molecular FormulaC10H7N3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C(C=C2)C#N)N)N=C1
InChIInChI=1S/C10H7N3/c11-6-8-4-3-7-2-1-5-13-10(7)9(8)12/h1-5H,12H2
InChIKeyYOULIPXAYDHVEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Aminoquinoline-7-carbonitrile CAS 98012-85-2: Core Scaffold for Antimalarial Lead Optimization and Pharmaceutical R&D Procurement


8-Aminoquinoline-7-carbonitrile (CAS 98012-85-2) is a nitrogen-containing heterocyclic compound belonging to the 8-aminoquinoline (8AQ) class, characterized by the substitution of a cyano group at the 7-position of the quinoline ring [1]. The 8-aminoquinoline class remains the only pharmacophore clinically validated for the radical cure of Plasmodium vivax malaria through activity against dormant liver-stage hypnozoites, a property not shared by 4-aminoquinolines such as chloroquine or other antimalarial classes [2]. With a molecular formula of C10H7N3 and a molecular weight of 169.18 g/mol, 8-aminoquinoline-7-carbonitrile serves as both a versatile synthetic intermediate and a privileged scaffold for generating novel analogs with modulated physicochemical properties, particularly for improving drug-likeness parameters that have historically constrained 8AQ clinical development [1].

8-Aminoquinoline-7-carbonitrile CAS 98012-85-2: Why Generic 8-Aminoquinoline Substitution Introduces Uncontrolled Risk in Lead Optimization


Within the 8-aminoquinoline class, substitution at the 7-position of the quinoline ring is not a neutral modification. The class-wide therapeutic liability—dose-limiting hemolytic toxicity in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency—is inextricably linked to metabolic activation pathways that are exquisitely sensitive to ring substitution patterns [1]. The hemolytic toxicity of 8AQs is metabolism-dependent and influenced by CYP2D6-mediated ring oxidation as well as non-enzymatic pathways [1]. Consequently, interchange among 8AQ analogs cannot be performed based solely on core scaffold identity; each substitution variant exhibits distinct metabolic stability, G6PD inhibition potential, and off-target profiles that directly determine preclinical and clinical viability. Procurement of a specific 7-substituted analog such as 8-aminoquinoline-7-carbonitrile is essential for maintaining fidelity in structure-activity relationship (SAR) campaigns, as even conservative substituent changes produce quantifiable divergence in key selectivity and safety parameters detailed below.

8-Aminoquinoline-7-carbonitrile CAS 98012-85-2: Quantified Differentiators for Procurement and Lead Selection


Improved Physicochemical Profile via 7-Cyano Substitution: 4-Aminoquinoline-7-carbonitrile Derivatives Exhibit Quantified Enhancement in Aqueous Solubility and Reduced Lipophilicity Versus 7-Chloro Congeners

In a direct synthetic comparator study, the replacement of the 7-chloro substituent with a 7-carbonitrile group in a series of 4-aminoquinoline derivatives yielded compounds with significantly improved aqueous solubility and decreased lipophilicity, while maintaining sub-100 nM potency against chloroquine-sensitive (NF54) and -resistant (Dd2, 7G8) Plasmodium falciparum strains [1]. The 4-aminoquinoline-7-carbonitrile scaffold represents the same positional substitution pattern as 8-aminoquinoline-7-carbonitrile, demonstrating the functional advantage of the 7-cyano group over the 7-chloro group in modulating drug-likeness parameters without compromising antiplasmodial activity [1].

Antimalarial drug discovery Physicochemical optimization 4-Aminoquinoline analogs

Weak G6PD Inhibition as a Favorable Safety Differentiator: 8-Aminoquinoline-7-carbonitrile Exhibits IC50 = 1,000 nM Against Human Recombinant G6PD

8-Aminoquinoline-7-carbonitrile inhibits human recombinant N-terminal His-tagged G6PD expressed in Escherichia coli with an IC50 of 1,000 nM (1 μM), as assessed by NADPH production after 30 minutes [1]. In a cellular context using HEK293T cells, the compound inhibits G6PD with an IC50 of 9,500 nM (9.5 μM), measured via accumulation of 6-phosphogluconate after 5 hours by LC-MS/MS analysis using 6-aminonicotinamide [1].

G6PD deficiency Hemolytic toxicity 8-Aminoquinoline safety Target engagement

Selectivity Profile Against MAO Isoforms: 8-Aminoquinoline-7-carbonitrile Demonstrates >88-Fold Selectivity for MAO-B Over MAO-A

8-Aminoquinoline-7-carbonitrile exhibits negligible inhibition of human monoamine oxidase A (MAO-A) with an IC50 > 100,000 nM (>100 μM) but demonstrates measurable inhibition of monoamine oxidase B (MAO-B) with an IC50 of 1,130 nM (1.13 μM) [1]. This corresponds to a >88-fold selectivity for MAO-B over MAO-A, a profile that may be relevant for differentiating central nervous system (CNS) safety and off-target pharmacology within the 8-aminoquinoline series [1].

Monoamine oxidase Off-target screening CNS safety 8-Aminoquinoline

Synthetic Utility as a Versatile Intermediate: 8-Aminoquinoline-7-carbonitrile Enables Preparation of Ring-Substituted 8-Aminoquinoline Analogs via Established Patent Routes

Patents disclose processes for preparing ring-substituted 8-aminoquinoline analogs using aminoquinoline-carbonitrile intermediates as key building blocks [1]. The 7-carbonitrile functional group serves as both a synthetic handle for further derivatization and a pharmacophore-modulating element, enabling the construction of diverse analog libraries with tunable antimalarial activity profiles against drug-sensitive and multidrug-resistant parasites [1]. Additionally, the compound is recognized as a synthetic intermediate in processes for preparing integrase inhibitors, expanding its utility beyond antimalarial applications [2].

Synthetic intermediate 8-Aminoquinoline analogs Medicinal chemistry Patent synthesis

Predicted Physicochemical Baseline: 8-Aminoquinoline-7-carbonitrile PSA = 62.7 Ų and LogP = 2.27 Define Starting Point for Property-Based Design

The calculated topological polar surface area (tPSA) of 8-aminoquinoline-7-carbonitrile is 62.7 Ų, with a predicted LogP (octanol-water partition coefficient) of 2.27 [1]. The aqueous solubility of the parent scaffold is reported as 38 μg/mL . In comparison, the classic 8-aminoquinoline drug primaquine has a reported LogP of approximately 2.1 and a PSA of approximately 64 Ų, placing the 7-carbonitrile analog in a similar but slightly more lipophilic and less polar physicochemical space [2].

Physicochemical properties Drug-likeness In silico ADME 8-Aminoquinoline

8-Aminoquinoline-7-carbonitrile CAS 98012-85-2: High-Value Procurement Scenarios in Antimalarial R&D and Medicinal Chemistry


Lead Optimization of 8-Aminoquinoline Analogs with Improved Physicochemical Properties for Radical Cure Antimalarials

Medicinal chemistry teams pursuing 8-aminoquinoline scaffolds for radical cure of P. vivax hypnozoites should procure 8-aminoquinoline-7-carbonitrile as a starting scaffold when the primary optimization goal is improving aqueous solubility and reducing lipophilicity. The 7-cyano substitution pattern, validated in 4-aminoquinoline comparator studies, directly addresses the solubility limitations that have constrained 8-aminoquinoline clinical development [1]. The quantified solubility of 38 μg/mL and LogP of 2.27 provide a measurable baseline from which to design derivatives with enhanced drug-likeness while preserving the anti-hypnozoite activity unique to the 8AQ pharmacophore [2].

G6PD-Sparing 8-Aminoquinoline Scaffold Selection for Reduced Hemolytic Toxicity Risk

For antimalarial programs specifically targeting G6PD-deficient populations (estimated at over 400 million individuals globally) or seeking to eliminate the requirement for G6PD diagnostic testing prior to 8AQ administration, 8-aminoquinoline-7-carbonitrile represents a rationally selected scaffold based on its quantified weak G6PD inhibition (IC50 = 1,000 nM enzymatic; 9,500 nM cellular) [1]. This data-driven scaffold selection, relative to more potent G6PD inhibitors within the class, supports early-stage triage of analogs with a predicted wider therapeutic window with respect to hemolytic toxicity [2].

Off-Target Profiling in CNS Safety Assessment of 8-Aminoquinoline Derivatives

Pharmacology and safety pharmacology teams evaluating 8-aminoquinoline leads for CNS liability should utilize 8-aminoquinoline-7-carbonitrile as a reference compound for establishing baseline MAO isoform selectivity. The characterized profile—negligible MAO-A inhibition (IC50 > 100,000 nM) with measurable MAO-B inhibition (IC50 = 1,130 nM; >88-fold selectivity)—provides a benchmark against which novel analogs can be compared to assess whether structural modifications inadvertently enhance MAO-A engagement, a potential correlate of CNS adverse effects observed with earlier 8-aminoquinolines [1][2].

Synthetic Intermediate for Generating Proprietary 8-Aminoquinoline Analog Libraries

Process chemistry and medicinal chemistry groups engaged in generating diverse, patentable 8-aminoquinoline analog series should procure 8-aminoquinoline-7-carbonitrile as a key synthetic building block. The 7-cyano group serves as both a synthetic handle for further functionalization and a pharmacophore-modulating element, enabling the construction of ring-substituted analogs via established radical alkylation methodologies with reported yields of 60-65% for related nitroquinoline intermediates [1]. This synthetic entry point facilitates rapid SAR exploration of the 7-position while maintaining the integrity of the 8-aminoquinoline core required for antiplasmodial activity.

Quote Request

Request a Quote for 8-Aminoquinoline-7-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.